molecular formula C9H14BrNO3 B12568365 (4S)-3-(2-Bromopropionyl)-4-isopropyloxazolidin-2-one CAS No. 186355-83-9

(4S)-3-(2-Bromopropionyl)-4-isopropyloxazolidin-2-one

Cat. No.: B12568365
CAS No.: 186355-83-9
M. Wt: 264.12 g/mol
InChI Key: MNJZLTZJKSZFJF-COBSHVIPSA-N
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Description

(4S)-3-(2-Bromopropionyl)-4-isopropyloxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a bromopropionyl group and an isopropyl group attached to the oxazolidinone ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3-(2-Bromopropionyl)-4-isopropyloxazolidin-2-one typically involves the reaction of 2-bromopropionyl chloride with an appropriate oxazolidinone derivative. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. The reaction conditions often include the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4S)-3-(2-Bromopropionyl)-4-isopropyloxazolidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4S)-3-(2-Bromopropionyl)-4-isopropyloxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4S)-3-(2-Bromopropionyl)-4-isopropyloxazolidin-2-one involves its interaction with specific molecular targets. The bromopropionyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. The oxazolidinone ring can also interact with biological molecules, affecting their function. The compound’s effects are mediated through pathways involving covalent modification of target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromopropionyl-D,L-asparagine
  • 2-Bromopropionyl-D,L-glycylglycine
  • 2-Bromopropionyl-D,L-phenylalanine
  • 2-Bromopropionyl-D,L-norvaline
  • 2-Bromopropionyl-D,L-alanine

Uniqueness

(4S)-3-(2-Bromopropionyl)-4-isopropyloxazolidin-2-one is unique due to its specific stereochemistry and the presence of both a bromopropionyl group and an isopropyl group. This combination of functional groups and stereochemistry imparts distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

186355-83-9

Molecular Formula

C9H14BrNO3

Molecular Weight

264.12 g/mol

IUPAC Name

(4S)-3-(2-bromopropanoyl)-4-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H14BrNO3/c1-5(2)7-4-14-9(13)11(7)8(12)6(3)10/h5-7H,4H2,1-3H3/t6?,7-/m1/s1

InChI Key

MNJZLTZJKSZFJF-COBSHVIPSA-N

Isomeric SMILES

CC(C)[C@H]1COC(=O)N1C(=O)C(C)Br

Canonical SMILES

CC(C)C1COC(=O)N1C(=O)C(C)Br

Origin of Product

United States

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